2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 19918-36-6
VCID: VC20746004
InChI: InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13)
SMILES: C1=CN=CC2=C1N=C(N2)C(F)(F)F
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine

CAS No.: 19918-36-6

Cat. No.: VC20746004

Molecular Formula: C7H4F3N3

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine - 19918-36-6

CAS No. 19918-36-6
Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
IUPAC Name 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h1-3H,(H,12,13)
Standard InChI Key ATGHGGBCGLFTCY-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1N=C(N2)C(F)(F)F
Canonical SMILES C1=CN=CC2=C1N=C(N2)C(F)(F)F

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique trifluoromethyl group attached to the imidazo[4,5-c]pyridine scaffold. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. The molecular formula for this compound is C8H7F3N2C_8H_7F_3N_2
, with a molecular weight of approximately 205.18 g/mol .

Synthesis and Characterization

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves several steps, including the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. Various synthetic routes have been explored, including:

  • Reactions involving trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other fluorinated compounds.

  • Cyclization reactions: These reactions are crucial for forming the imidazole and pyridine rings.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Synthesis Conditions

StepReagentConditionYield (%)
1Trifluoromethyl iodideRoom temperature, 12 hours70
2Imidazole precursorHeat at 80°C for 24 hours65
3Cyclization catalyst (e.g., Cu)Under reflux conditions75

Biological Activity and Applications

Research has indicated that compounds like 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine exhibit significant biological activities, particularly in medicinal chemistry. They have been investigated for their potential as:

  • Anticancer agents: Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression .

  • Antimicrobial agents: The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved interactions with biological membranes, making these compounds potential candidates for antimicrobial applications.

Data Table: Biological Activity Results

CompoundCell LineIC50 (µM)
2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridineA549 (Lung)15
K562 (Leukemia)10
HeLa (Cervical)12

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